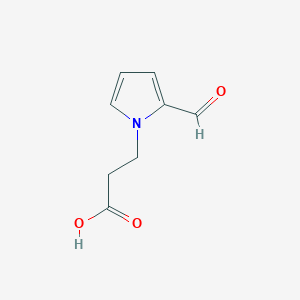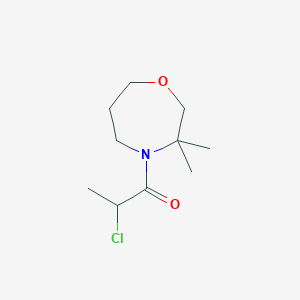
6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds featuring 1,3,4-oxadiazole and piperidine functionalities have been synthesized and analyzed for their antimicrobial properties. For example, Aziz‐ur‐Rehman et al. (2017) synthesized 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, demonstrating valuable antibacterial activities through a series of steps starting from aralkyl/aryl carboxylic acids Aziz‐ur‐Rehman et al., 2017. Similar research by Krolenko et al. (2016) on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring also found strong antimicrobial activity, further emphasizing the potential of these compounds in developing new antimicrobial agents Krolenko et al., 2016.
Anticancer Applications
The synthesis and evaluation of these structures have extended into anticancer research. For instance, compounds synthesized with piperazine and oxadiazole structures have been tested for their anticancer activities against prostate cancer cells, demonstrating moderate cytotoxic activity Demirci & Demirbas, 2019. This suggests potential for the chemical compound to be evaluated for similar applications in cancer research.
Enzyme Inhibition and Biological Activities
Research also delves into enzyme inhibition and the exploration of biological activities. Novel Mannich bases and other derivatives have been synthesized and tested for various biological activities, including butyrylcholinesterase inhibition and molecular docking studies to determine ligand-enzyme binding affinities Khalid et al., 2016. Such studies highlight the broad scope of scientific applications for compounds with these functional groups, from microbial resistance to potential treatments for neurological disorders.
properties
IUPAC Name |
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-13(22)5-4-12(19-20)16(23)21-8-6-11(7-9-21)15-18-17-14(24-15)10-2-3-10/h4-5,10-11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOYYMUXMYLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B2455048.png)
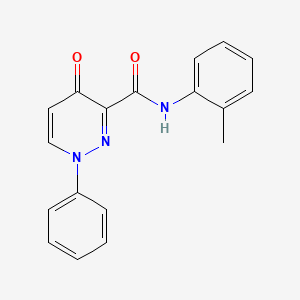
![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)

![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)
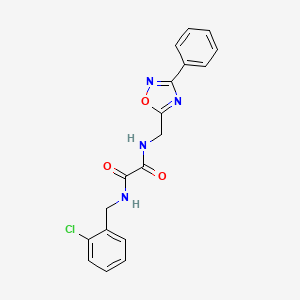
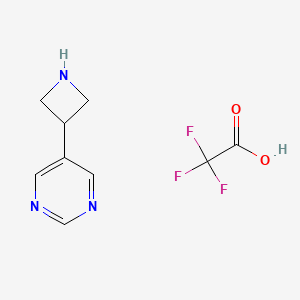
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
